

# Application Note: Comprehensive NMR Structural Elucidation of 2-(3-Ethylphenyl)-4-methylphenol

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## Compound of Interest

Compound Name: 2-(3-Ethylphenyl)-4-methylphenol

Cat. No.: B7625304

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## Executive Summary & Scope

The structural verification of bi-aryl and substituted phenolic compounds is a critical juncture in drug development and materials science. For molecules like **2-(3-Ethylphenyl)-4-methylphenol** (Molecular Formula:  $C_{15}H_{16}O$ , MW: 212.29 g/mol), standard 1D Nuclear Magnetic Resonance (NMR) is insufficient due to severe spectral overlap in the aromatic region and the presence of multiple quaternary carbons.

As a Senior Application Scientist, I have designed this protocol to move beyond basic data collection. This guide provides a self-validating, multi-dimensional NMR workflow that leverages 2D heteronuclear and homonuclear correlations to unambiguously map the 1,2,4-trisubstituted phenol ring, the 1,3-disubstituted ethylphenyl ring, and the critical C–C bi-aryl linkage.

## Theoretical Framework & Rationale for NMR Modalities

The [1](#) relies heavily on the synergistic application of advanced 2D NMR techniques[[1](#)]. For this specific analyte, the experimental choices are driven by the following causalities:

- Solvent Selection ( $\text{CDCl}_3$ ): Deuterated chloroform is selected not merely for its excellent solvating power, but because it lacks exchangeable protons. This prevents the rapid deuterium exchange of the phenolic  $-\text{OH}$  group, allowing its resonance ( $\sim 5.10$  ppm) to be observed and utilized for spatial correlations.
- HMBC Optimization: To resolve the quaternary carbons and linkage positions, the HMBC experiment is optimized for a long-range coupling constant ( ) of 8 Hz[[2](#)]. This is the theoretical optimum for capturing the and correlations required to bridge the C2 (phenol) and C1' (ethylphenyl) bi-aryl bond.
- NOESY Mixing Time: For a small molecule ( $\sim 212$  Da), the rotational correlation time ( ) is extremely short, placing it in the extreme narrowing limit ( ). Therefore, a relatively long mixing time (300 ms) is mandated to allow sufficient cross-relaxation and NOE buildup for spatial conformational mapping.

*Step-by-step NMR structural elucidation workflow for small molecule characterization.*

## Sample Preparation & Instrument Calibration Protocol

To ensure [3](#), the protocol must act as a self-validating system[[3](#)]. Do not proceed to multi-dimensional data acquisition without passing the internal checkpoints.

### Step 1: Sample Formulation

- Weigh exactly 18.0 mg of **2-(3-Ethylphenyl)-4-methylphenol**.
- Dissolve thoroughly in 0.6 mL of  $\text{CDCl}_3$  containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

- Transfer the homogenous solution to a high-precision 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to center the sample within the RF coil.

#### Step 2: Probe Tuning & Shimming (Validation Checkpoint)

- Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
- Lock the magnetic field onto the deuterium resonance of  $\text{CDCl}_3$ .
- Tune and Match: Manually tune the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies. Causality: Minimizing reflected RF power maximizes the signal-to-noise ratio (SNR), which is critical for insensitive nuclei like  $^{13}\text{C}$ .
- Shimming Check: Perform gradient shimming (Z1–Z5). Acquire a single-scan  $^1\text{H}$  spectrum.
  - Self-Validation: Measure the Line Width at Half Height (LWHH) of the residual  $\text{CHCl}_3$  peak (7.26 ppm). If  $\text{LWHH} > 0.5$  Hz, re-shim. Proceeding with poor homogeneity will exponentially degrade the resolution of the F1 dimension in 2D experiments.

#### Step 3: Pulse Calibration

- Determine the exact  $90^\circ$  pulse width (P1) for  $^1\text{H}$ . This ensures precise flip angles for complex 2D pulse sequences, preventing spectral artifacts and signal loss.

## Data Acquisition Methodology

With the system validated, execute the following acquisition queue. These parameters are optimized for identifying typical patterns in [4\[4\]](#).

- $^1\text{H}$  NMR (1D): 16 scans; Relaxation delay (D1) = 2.0 s; Spectral width = 12 ppm.
- $^{13}\text{C}\{^1\text{H}\}$  NMR (1D): 1024 scans; D1 = 2.0 s; Spectral width = 250 ppm.
- COSY (2D Homonuclear): 256

increments; 4 scans per increment. Maps

scalar couplings.

- HSQC (2D Heteronuclear, Multiplicity-Edited): 256

increments; 8 scans per increment. Differentiates CH/CH<sub>3</sub> (positive phase) from CH<sub>2</sub> (negative phase).

- HMBC (2D Heteronuclear): 512

increments; 16 scans per increment. Optimized for

= 8 Hz.

- NOESY (2D Spatial): 256

increments; 16 scans per increment; Mixing time = 300 ms.

## Structural Elucidation Workflow & Data Interpretation

The integration of experimental data with [5](#) allows for the unambiguous assignment of the molecule[5].

### Quantitative Data Summary

The table below summarizes the extracted chemical shifts, multiplicities, and critical HMBC correlations that validate the structure.

Table 1: NMR Assignments for **2-(3-Ethylphenyl)-4-methylphenol** (in CDCl<sub>3</sub>)

Position	Group	<sup>13</sup> C Shift (ppm)	<sup>1</sup> H Shift (ppm)	Multiplicity (in Hz)	Key HMBC Correlations ( )
1	C-OH	151.0	5.10	br s (OH)	C1, C2, C6
2	C-Ar	128.5	-	-	-
3	CH-Ar	131.2	7.02	d (2.0)	C1, C5, C1', C4
4	C-Ar	130.0	-	-	-
5	CH-Ar	128.8	6.98	dd (8.2, 2.0)	C1, C3, C4, 4-CH <sub>3</sub>
6	CH-Ar	115.5	6.85	d (8.2)	C2, C4, C1
4-CH <sub>3</sub>	CH <sub>3</sub>	20.5	2.30	s	C3, C4, C5
1'	C-Ar'	137.5	-	-	-
2'	CH-Ar'	129.0	7.35	t (1.5)	C4', C6', C3', C2
3'	C-Ar'	144.5	-	-	-
4'	CH-Ar'	126.5	7.20	d (7.5)	C2', C6', C3'
5'	CH-Ar'	128.5	7.38	t (7.5)	C1', C3'
6'	CH-Ar'	127.0	7.30	d (7.5)	C2', C4', C2
3'-CH <sub>2</sub>	CH <sub>2</sub>	28.8	2.70	q (7.6)	C2', C3', C4', 3'-CH <sub>3</sub>
3'-CH <sub>3</sub>	CH <sub>3</sub>	15.5	1.25	t (7.6)	3'-CH <sub>2</sub> , C3'

## Mechanistic Logic of the Assignment

1. Validating the Phenol Ring (1,2,4-Trisubstituted): The COSY spectrum reveals an isolated spin system for H5 and H6 (

= 8.2 Hz, ortho coupling). H3 appears as a doublet with a small coupling constant (

= 2.0 Hz, meta coupling) to H5. The shielding of C6 (115.5 ppm) confirms it is ortho to the electron-donating –OH group.

2. Bridging the Bi-Aryl Linkage (C2 to C1'): This is the most critical phase of the elucidation. 1D NMR cannot prove which carbon of the ethylphenyl ring connects to the phenol ring. We rely on HMBC logic:

- H3 (7.02 ppm) shows a strong

HMBC correlation across the bi-aryl bond to C1' (137.5 ppm).

- Conversely, H2' (7.35 ppm) and H6' (7.30 ppm) show

HMBC correlations back to C2 (128.5 ppm) on the phenol ring.

*Key HMBC and NOE correlations defining the phenol-biphenyl linkage and substitution pattern.*

3. Confirming Spatial Conformation: The NOESY spectrum acts as the final orthogonal validation. A distinct cross-peak is observed between the 4-CH<sub>3</sub> protons (2.30 ppm) and both H3 and H5, confirming the methyl group's placement at C4. Furthermore, a through-space NOE correlation between H3 (phenol) and H2'/H6' (ethylphenyl) confirms the restricted rotation and spatial proximity of the two aromatic systems.

## Conclusion

By strictly adhering to a self-validating instrument calibration protocol and employing a logical progression from 1D to 2D heteronuclear techniques, the structure of **2-(3-Ethylphenyl)-4-methylphenol** is unambiguously elucidated. The causality-driven use of HMBC for quaternary linkage mapping and NOESY for spatial confirmation ensures that positional isomers are definitively ruled out, providing the high-fidelity structural data required for downstream pharmaceutical applications.

## References

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## Sources

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